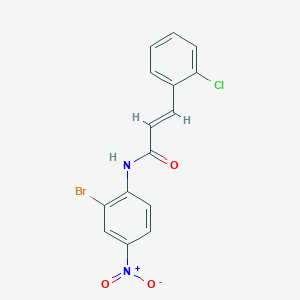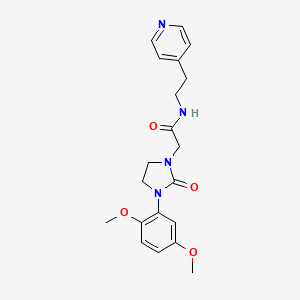
6-(1,3-Thiazol-4-yl)pyridin-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
Wissenschaftliche Forschungsanwendungen
6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activity , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The chemical properties of thiazole derivatives, such as their solubility, may be influenced by environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The aldehyde group in 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid.
Reduction: 6-(1,3-Thiazol-4-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 6-(1,3-Thiazol-4-yl)pyridine-2-carbaldehyde
- 6-(1,3-Thiazol-4-yl)pyridine-4-carbaldehyde
- 2-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde
Uniqueness: 6-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interaction with biological targets. The presence of the aldehyde group at the 3-position of the pyridine ring also provides a versatile functional group for further chemical modifications.
Eigenschaften
IUPAC Name |
6-(1,3-thiazol-4-yl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-4-7-1-2-8(10-3-7)9-5-13-6-11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSHLMXHBSRCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)
![2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2432482.png)

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2432486.png)

![1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2432488.png)
![2-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B2432491.png)


![3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2432496.png)

